molecular formula C18H17N3O B6347847 4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine CAS No. 1354915-17-5

4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine

Cat. No. B6347847
CAS RN: 1354915-17-5
M. Wt: 291.3 g/mol
InChI Key: VNQXGVRPLHAJPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine, also known as 4-MMPP, is an organic compound belonging to the class of pyrimidines. It is a heterocyclic aromatic compound, meaning it contains both a single and multiple bonds in its ring structure. It has been used in a variety of scientific research applications, including drug design, medicinal chemistry, and chemical synthesis.

Scientific Research Applications

4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used in the design of novel drugs, as it has a unique structure that can be modified to fit the desired therapeutic effect. It has been used in medicinal chemistry, as it has been found to have a variety of biological activities that can be exploited for medicinal purposes. It has also been used in chemical synthesis, as it can be used as a building block for the synthesis of a variety of compounds.

Mechanism of Action

The exact mechanism of action of 4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed to interact with various receptors in the body, such as the serotonin receptor, which is involved in the regulation of mood and behavior. It is also believed to interact with the dopamine receptor, which is involved in the regulation of reward and pleasure.
Biochemical and Physiological Effects
4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine has been found to have a variety of biochemical and physiological effects. It has been found to have a stimulant effect, as it has been found to increase alertness and focus. It has also been found to have an anxiolytic effect, as it has been found to reduce anxiety and promote relaxation. Additionally, it has been found to have an antidepressant effect, as it has been found to reduce depressive symptoms.

Advantages and Limitations for Lab Experiments

4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine has a variety of advantages for use in lab experiments. It is easy to synthesize, as it can be synthesized using a variety of methods. It is also relatively stable, which makes it suitable for use in a variety of experiments. Additionally, it is relatively non-toxic, which makes it safe to handle in the lab. However, it can be difficult to obtain in large quantities, which can limit its use in some experiments.

Future Directions

There are a variety of potential future directions for 4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine research. One potential direction is to further explore its mechanism of action, as this could lead to the development of new therapeutic agents. Another potential direction is to explore its use in drug design, as this could lead to the development of novel drugs with improved efficacy and safety. Additionally, further research could be done to explore its use in chemical synthesis, as this could lead to the synthesis of a variety of new compounds. Finally, further research could be done to explore its biochemical and physiological effects, as this could lead to the development of new treatments for a variety of conditions.

Synthesis Methods

4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine can be synthesized by a variety of methods. One of the most common methods is the Pd-catalyzed cross-coupling reaction. This method involves the use of palladium-catalyzed cross-coupling of aryl halides with aryl Grignard reagents. This method has been shown to produce 4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine in high yields with excellent selectivity. Other methods of synthesis include the use of the Biginelli reaction, which involves the condensation of aryl aldehydes, urea, and ethyl acetoacetate. This reaction has been used to synthesize a variety of 4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine derivatives.

properties

IUPAC Name

4-(2-methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-12-6-5-7-13(10-12)15-11-16(21-18(19)20-15)14-8-3-4-9-17(14)22-2/h3-11H,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQXGVRPLHAJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine

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